Cas no 315708-49-7 (1-(4-fluorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one)
![1-(4-fluorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one structure](https://es.kuujia.com/scimg/cas/315708-49-7x500.png)
315708-49-7 structure
Nombre del producto:1-(4-fluorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one
1-(4-fluorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one Propiedades químicas y físicas
Nombre e identificación
-
- Z20235479
- EU-0009714
- 1-(4-fluorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one
- 1-(4-fluorophenyl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone
- 1-(4-fluorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
- AKOS001050950
- 315708-49-7
- F1174-0206
- SR-01000477388-1
- SR-01000477388
-
- Renchi: 1S/C21H15FN2OS2/c1-13-23-20(26-12-18(25)14-7-9-16(22)10-8-14)17-11-19(27-21(17)24-13)15-5-3-2-4-6-15/h2-11H,12H2,1H3
- Clave inchi: KPQFAFTVUIIEKP-UHFFFAOYSA-N
- Sonrisas: S1C2C(=C(N=C(C)N=2)SCC(C2C=CC(=CC=2)F)=O)C=C1C1C=CC=CC=1
Atributos calculados
- Calidad precisa: 394.06098362g/mol
- Masa isotópica única: 394.06098362g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 27
- Cuenta de enlace giratorio: 5
- Complejidad: 508
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 96.4Ų
- Xlogp3: 6
1-(4-fluorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1174-0206-2mg |
1-(4-fluorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one |
315708-49-7 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F1174-0206-20mg |
1-(4-fluorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one |
315708-49-7 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1174-0206-30mg |
1-(4-fluorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one |
315708-49-7 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F1174-0206-10μmol |
1-(4-fluorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one |
315708-49-7 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F1174-0206-5μmol |
1-(4-fluorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one |
315708-49-7 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1174-0206-50mg |
1-(4-fluorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one |
315708-49-7 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
A2B Chem LLC | BA77235-25mg |
1-(4-fluorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one |
315708-49-7 | 25mg |
$360.00 | 2024-04-20 | ||
A2B Chem LLC | BA77235-50mg |
1-(4-fluorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one |
315708-49-7 | 50mg |
$504.00 | 2024-04-20 | ||
A2B Chem LLC | BA77235-1mg |
1-(4-fluorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one |
315708-49-7 | 1mg |
$245.00 | 2024-04-20 | ||
A2B Chem LLC | BA77235-100mg |
1-(4-fluorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one |
315708-49-7 | 100mg |
$697.00 | 2024-04-20 |
1-(4-fluorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one Literatura relevante
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Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723
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S. Ahmed Chem. Commun., 2009, 6421-6423
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